molecular formula C25H24N2OS B2363927 N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-96-3

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2363927
CAS RN: 532969-96-3
M. Wt: 400.54
InChI Key: YFGQHHPQWXNQEP-UHFFFAOYSA-N
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Description

“N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a chemical compound with the molecular formula C25H24N2OS . It has a molecular weight of 400.54.


Molecular Structure Analysis

The molecular structure of “N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” can be represented by the InChI string: InChI=1S/C17H16N2O/c20-17 (13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15 (14)16/h1-9,12,19H,10-11H2, (H,18,20) . The corresponding canonical SMILES representation is C1=CC=C (C=C1)C (=O)NCCC2=CNC3=CC=CC=C32 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.54. Other computed properties include a XLogP3 of 3.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass is 264.126263138 g/mol and the monoisotopic mass is also 264.126263138 g/mol . The topological polar surface area is 44.9 Ų .

Scientific Research Applications

Anticancer Drug Discovery

This compound is part of a class of molecules that have shown promise in the development of anticancer drugs. The 2-aminothiazole scaffold, to which this compound is related, has been identified as a significant structure in medicinal chemistry, particularly for its potential in combating drug resistance in cancer therapy .

Antifungal Applications

Derivatives of this compound have been designed and synthesized with antifungal activity in mind. Studies have shown that similar structures can be effective against various fungal pathogens, indicating potential for this compound in the development of new antifungal agents .

Pharmaceutical Intermediates

Compounds with similar structures are available for purchase as pharmaceutical intermediates, which suggests that they can be used in the synthesis of more complex drugs or as a starting point for further chemical modifications.

PI3K Inhibitors

Some analogs of this compound have been suggested as potent PI3K inhibitors. PI3K is an enzyme involved in cancer progression, and its inhibition is a targeted approach to cancer treatment. The compound’s structure could be modified to enhance its activity as a PI3K inhibitor .

Small Molecule Antitumor Agents

The compound’s framework is conducive to the development of small molecule antitumor agents. These agents can potentially decrease drug resistance and reduce side effects, which are common challenges in cancer treatment .

Scaffold for Drug Innovation

The core structure of this compound serves as a scaffold for drug innovation. Its pharmacological spectrum is broad, and it can be the basis for creating drugs with various biological activities, including anticancer, antiviral, and anti-inflammatory effects .

In Silico Studies

The compound and its derivatives are likely candidates for in silico studies to predict their biological activity and optimize their structures for better efficacy and safety profiles in therapeutic applications .

Designing Biologically Active Compounds

Due to its nitrogen-containing heterocyclic structure, this compound is ideal for designing biologically active compounds with high target specificity and good environmental compatibility, which is crucial in the creation of new pesticides and pharmaceuticals .

properties

IUPAC Name

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)18-29-24-17-27(23-14-8-7-13-22(23)24)16-15-26-25(28)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGQHHPQWXNQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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